

Off-Target Effects of Rodatristat Ethyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rodatristat

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Introduction

Rodatristat ethyl (also known as RVT-1201 and KAR5585) is a small molecule prodrug that is rapidly converted in vivo to its active metabolite, **rodatristat**.^[1] It was developed as a potent and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. The primary therapeutic rationale for **rodatristat** ethyl was to reduce peripheral serotonin levels, which are implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension (PAH).^{[1][2]}

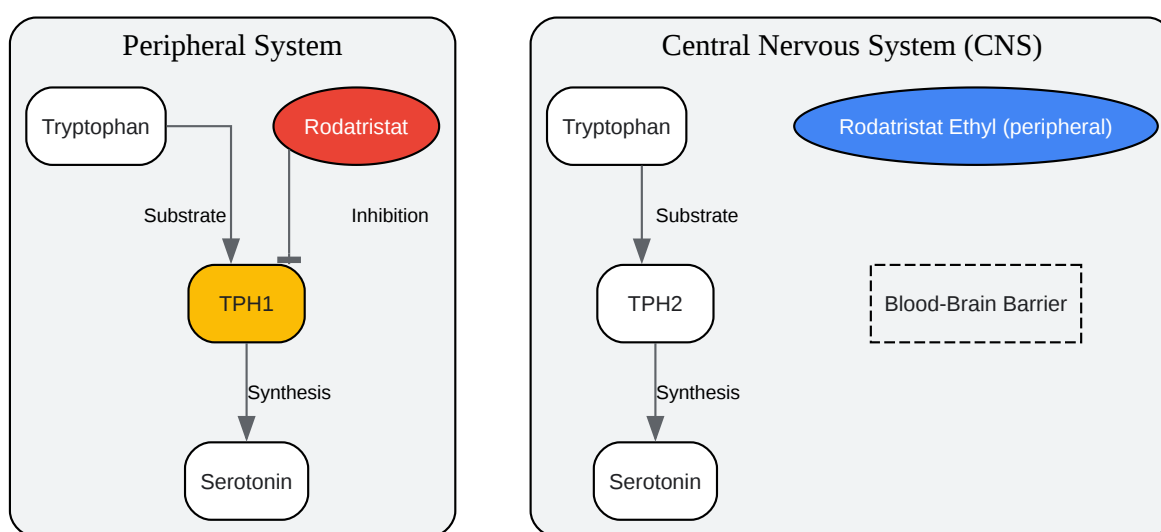
Rodatristat ethyl was designed for peripheral selectivity, with a negligible ability to cross the blood-brain barrier. This was intended to avoid effects on central nervous system (CNS) serotonin levels, which are regulated by the TPH2 isoform, in contrast to the peripheral TPH1 isoform.^[1] Preclinical studies in rat models of PAH suggested that **rodatristat** ethyl could reduce vascular remodeling.^[3] Furthermore, Phase 1 studies in healthy volunteers showed a dose-dependent reduction in peripheral serotonin production and were generally well-tolerated.^[4]

However, the Phase 2b ELEVATE-2 clinical trial in patients with PAH was terminated early due to a lack of efficacy and a worsening of clinical outcomes in the treatment groups compared to placebo.^{[5][6][7]} This unexpected result has brought the off-target effects and overall safety profile of **rodatristat** ethyl under intense scrutiny. This technical guide provides a

comprehensive overview of the known off-target and adverse effects of **rodatristat** ethyl, with a focus on the clinical findings from the ELEVATE-2 trial.

On-Target Mechanism of Action

To understand the off-target effects, it is first necessary to understand the intended mechanism of action. **Rodatristat** ethyl, through its active metabolite **rodatristat**, inhibits TPH1, thereby reducing the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract and in the lungs.



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Figure 1: Intended Mechanism of Action of **Rodatristat**.

Off-Target Effects and Adverse Events

Detailed molecular off-target screening data for **rodatristat** ethyl against a broad panel of receptors and enzymes are not publicly available. Therefore, the discussion of off-target effects is primarily based on the adverse events and unexpected clinical outcomes observed in the ELEVATE-2 clinical trial.

Clinical Trial Data (ELEVATE-2)

The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study that enrolled 108 patients with PAH.[5][6] Participants were randomized to receive placebo, 300 mg of **rodatristat** ethyl twice daily, or 600 mg of **rodatristat** ethyl twice daily for 24 weeks.[5][6]

Primary Efficacy Outcome:

The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24. The results were contrary to the therapeutic hypothesis, showing a significant increase in PVR in the treatment groups compared to placebo.[6]

Treatment Group	Least-Squares Mean Percent Change in PVR (SE)
Placebo	5.8% (18.1)
Rodatristat Ethyl 300 mg	63.1% (18.5)
Rodatristat Ethyl 600 mg	64.2% (18.0)

Adverse Events:

Treatment-emergent adverse events (TEAEs) were more frequent in the **rodatristat** ethyl groups than in the placebo group.[5][6]

Placebo (n=36)	Rodatristat Ethyl 300 mg (n=36)	Rodatristat Ethyl 600 mg (n=36)	
Patients with ≥ 1 TEAE	29 (81%)	33 (92%)	36 (100%)
TEAEs leading to discontinuation	3 (8%)	4 (11%)	4 (11%)
TEAEs leading to death	0 (0%)	1 (3%)	0 (0%)

The negative clinical outcomes, particularly the worsening of pulmonary hemodynamics and cardiac function, suggest that the effects of **rodatristat** ethyl extend beyond simple peripheral TPH1 inhibition and may involve unforeseen off-target effects or complex on-target

consequences. One hypothesis is that while serotonin may contribute to vascular remodeling, it might also have a protective role in maintaining cardiac contractility in patients with PAH.[7] The data also raised concerns about a potential independent cardiodepressive or cardiotoxic effect of **rodatristat** ethyl.[7]

Experimental Protocols

ELEVATE-2 Clinical Trial (NCT04712669)

Study Design: A Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study.[8]

Participants: Adults aged 18 years or older with a confirmed diagnosis of PAH (WHO Group 1), WHO Functional Class II or III, and on stable PAH therapy.[5][8]

Intervention:

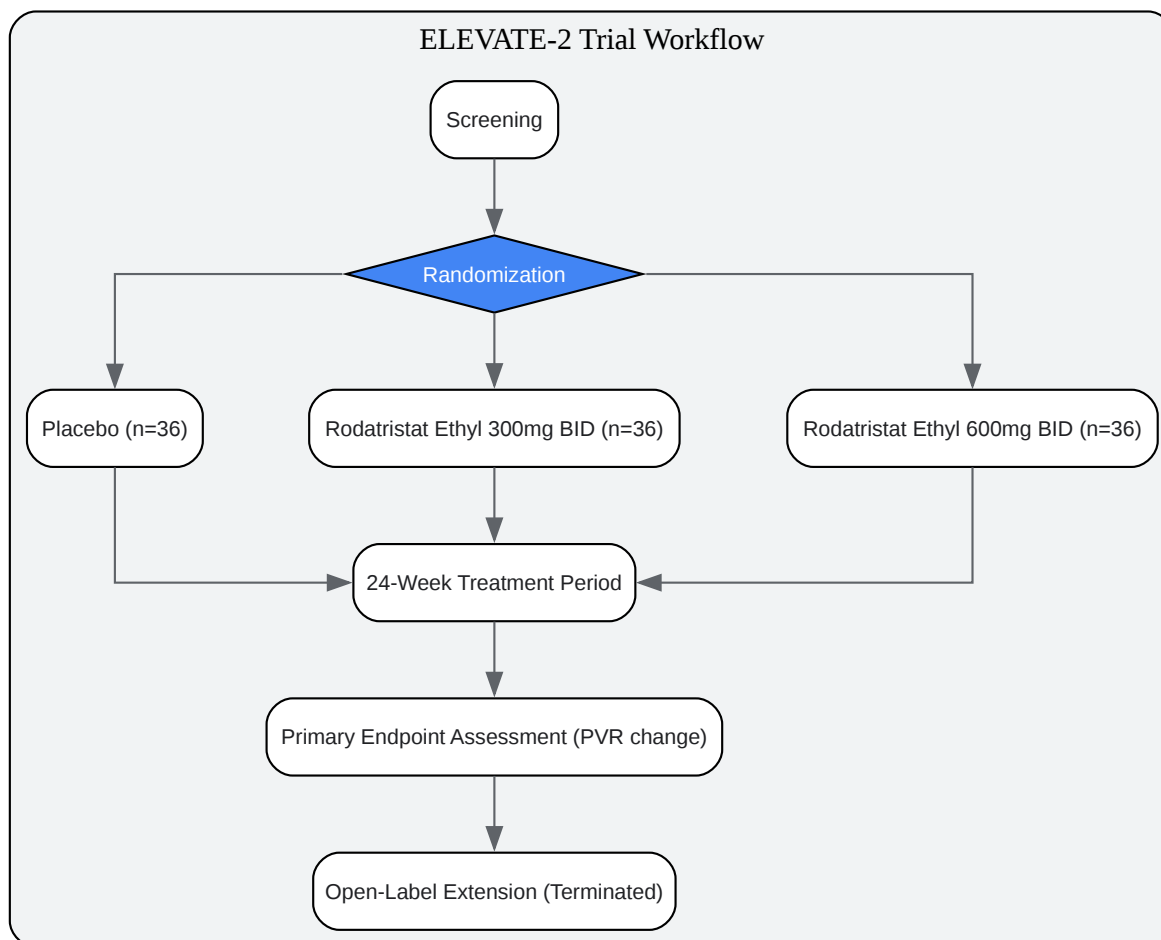
- Placebo: two tablets twice daily.
- **Rodatristat** ethyl 300 mg: one 300 mg tablet and one placebo tablet twice daily.
- **Rodatristat** ethyl 600 mg: two 300 mg tablets twice daily.[5]

Primary Endpoint: Percent change in PVR from baseline to week 24, as measured by right heart catheterization.[8]

Key Secondary Endpoints:

- Change from baseline in 6-minute walk distance (6MWD).
- Change from baseline in WHO Functional Class.
- Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP).[8]

Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[9]

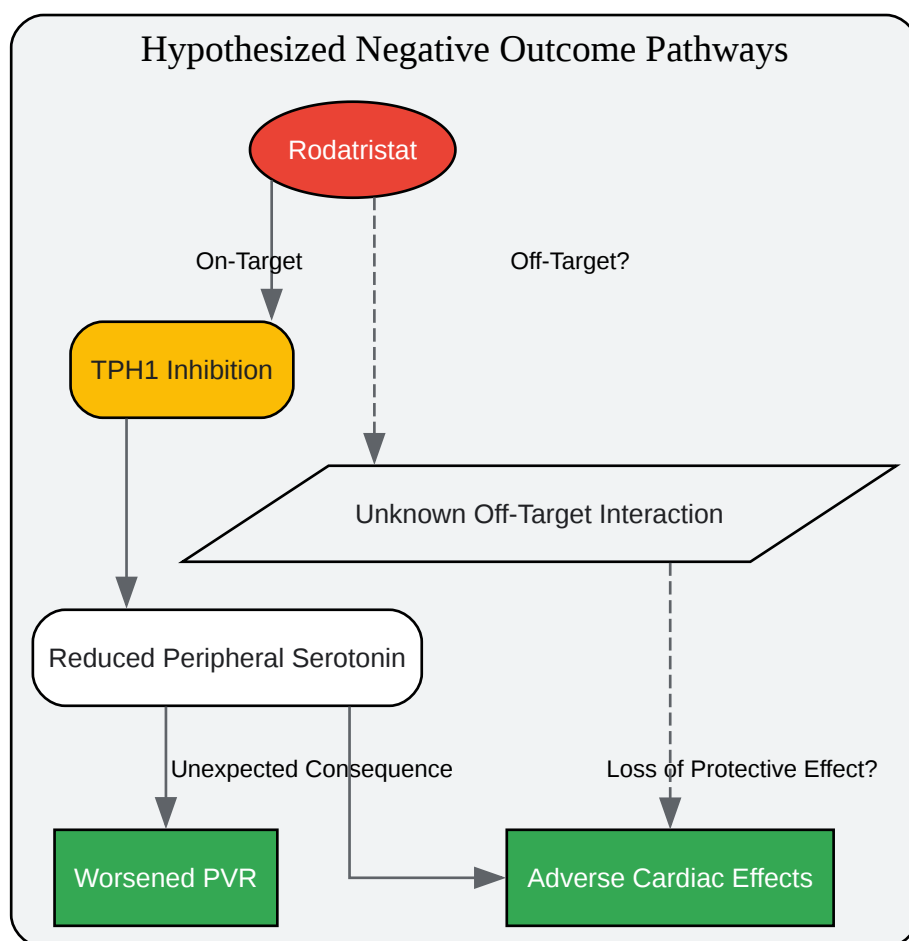


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Figure 2: Simplified workflow of the ELEVATE-2 clinical trial.

Signaling Pathways and Logical Relationships

The unexpected negative outcomes of the ELEVATE-2 trial suggest a more complex interplay of the serotonergic system in PAH than previously understood. The possibility of a cardiotoxic off-target effect or a detrimental on-target effect on cardiac function cannot be ruled out.



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Figure 3: Logical relationships in the unexpected negative outcomes.

Conclusion

The clinical development of **rodatristat** ethyl for pulmonary arterial hypertension has been halted due to significant safety concerns and a lack of efficacy observed in the ELEVATE-2 trial. The findings from this study underscore the complexity of the serotonergic system in PAH and highlight the potential for unforeseen adverse effects when targeting this pathway. While **rodatristat** ethyl was designed for peripheral selectivity, the clinical data suggest that its biological effects are not benign and may involve direct cardiotoxicity or the disruption of a previously unappreciated protective role of serotonin in the context of PAH. For drug development professionals, the case of **rodatristat** ethyl serves as a critical reminder that even well-rationalized therapeutic strategies can have unexpected and detrimental outcomes, emphasizing the need for thorough preclinical safety and off-target screening, and careful

consideration of the complex biology of the target pathway in the specific disease context. Further investigation into the precise molecular mechanisms underlying the adverse effects of **rodatristat** ethyl could provide valuable insights for future drug development efforts.

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- To cite this document: BenchChem. [Off-Target Effects of Rodatristat Ethyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608305#off-target-effects-of-rodatristat-ethyl]

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